molecular formula C16H17N3O2 B2589871 1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea CAS No. 899947-37-6

1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea

Cat. No.: B2589871
CAS No.: 899947-37-6
M. Wt: 283.331
InChI Key: PLPUDXOEBGCIFY-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea is an organic compound that features both an indole and a furan ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

    Alkylation: The indole derivative can be alkylated using ethyl iodide in the presence of a base to introduce the ethyl group at the nitrogen atom.

    Formation of the Urea Linkage: The final step involves reacting the ethylated indole with furan-2-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole and furan rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving indole and furan derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea would depend on its specific biological target. Generally, compounds with indole and furan rings can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea is unique due to the specific combination of indole and furan rings linked by a urea group, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-9,11H,2,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPUDXOEBGCIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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